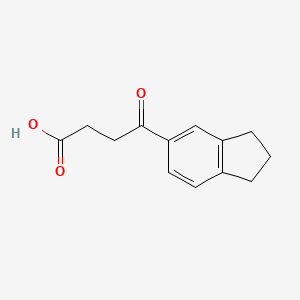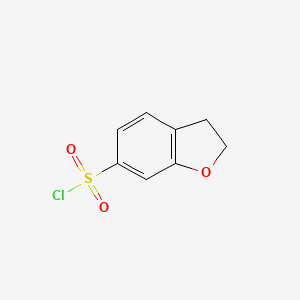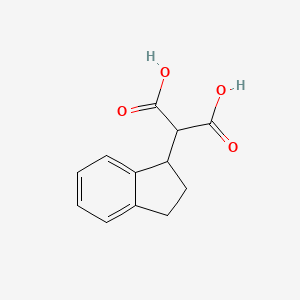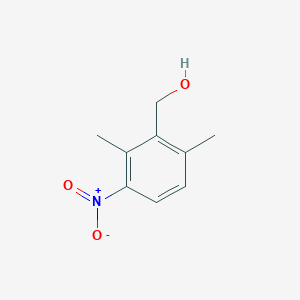
(2,6-二甲基-3-硝基苯基)甲醇
概述
描述
(2,6-Dimethyl-3-nitrophenyl)methanol is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenol, characterized by the presence of two methyl groups and a nitro group on the benzene ring, along with a hydroxymethyl group attached to the benzene ring
科学研究应用
合成和表征
化合物(2,6-二甲基-3-硝基苯基)甲醇已经在各种合成和表征研究中得到探索。例如,它在复杂有机分子的合成中起作用,例如二氢吡啶,这在药物化学中很重要。已经研究了在相转移催化下的改进合成程序,以优化产率和反应条件,展示了该化合物在有机合成中的效用(李若琦,2008)。此外,其衍生物已被研究其分子晶体结构,提供了对分子排列和电子性质的见解,这对新材料和药物的开发至关重要(Minaxi S. Maru & M. Shah,2013)。
有机反应中的机理研究
涉及(2,6-二甲基-3-硝基苯基)甲醇衍生物的机理研究阐明了反应途径和动力学,尤其是在酯交换反应的背景下。这些研究不仅有助于更深入地理解有机反应机理,而且还有助于开发更高效和更具选择性的催化过程,这对于制药和化工行业至关重要(D. Edwards, A. A. Neverov, & R. S. Brown, 2011)。
光谱和溶剂效应
研究还深入研究了邻位取代苯酚的光谱性质,包括(2,6-二甲基-3-硝基苯基)甲醇的衍生物,以了解取代基对溶剂化变色行为的影响。这些研究对于设计对环境变化敏感的新型染料、传感器和材料至关重要,为化学传感和分子电子学领域的创新铺平了道路(Samuel Tetteh, R. Zugle, J. Adotey, & A. Quashie, 2018)。
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethyl-3-nitrophenyl)methanol typically involves the nitration of 2,6-dimethylphenol followed by reduction and subsequent hydroxymethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the hydroxyl group
属性
IUPAC Name |
(2,6-dimethyl-3-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-9(10(12)13)7(2)8(6)5-11/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWKCPDCFMRCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440687 | |
| Record name | 2,6-dimethyl-3-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82617-29-6 | |
| Record name | 2,6-dimethyl-3-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
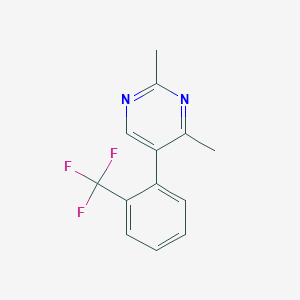
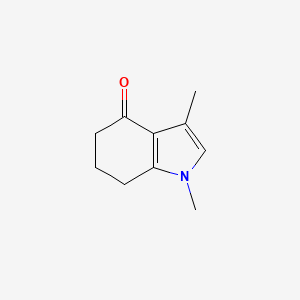
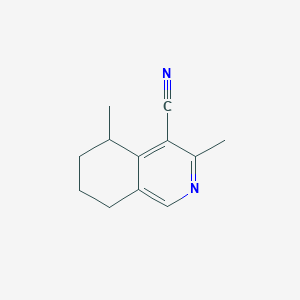
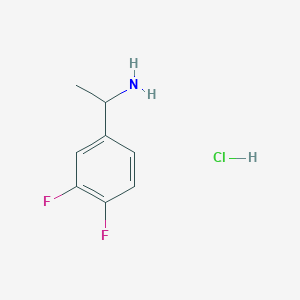
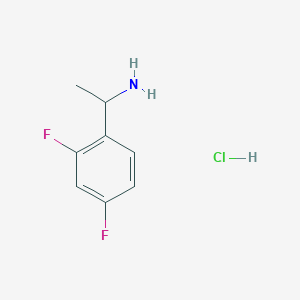
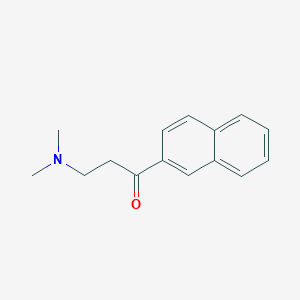
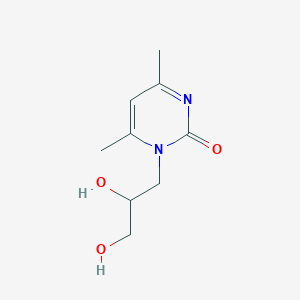
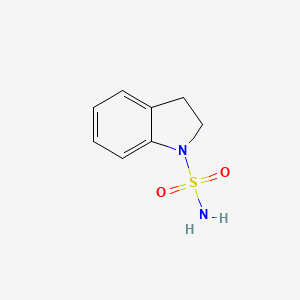
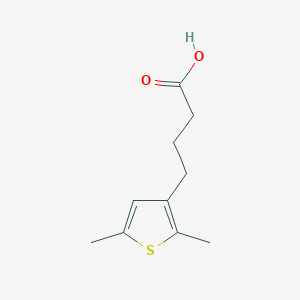
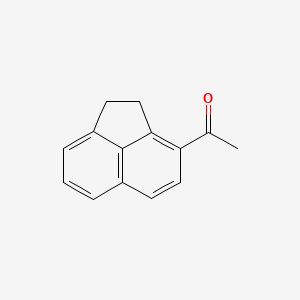
![2-[(2,6-difluorobenzoyl)amino]acetic Acid](/img/structure/B3025492.png)
